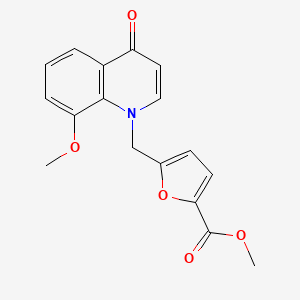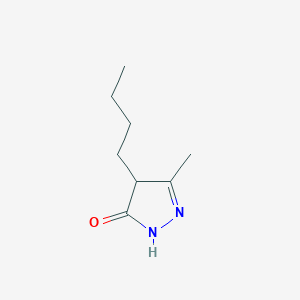![molecular formula C14H15Cl2NO4 B12112716 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12112716.png)
1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring and a dichlorophenoxyacetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid typically involves the reaction of 2,5-dichlorophenol with chloroacetyl chloride to form 2-(2,5-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with piperidine-4-carboxylic acid under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Nucleophilic Substitution: The dichlorophenoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted derivatives of the original compound.
Oxidation: Oxidized products with higher oxidation states.
Reduction: Reduced products with lower oxidation states.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Isonipecotic Acid: A heterocyclic compound with a piperidine ring and a carboxylic acid moiety.
Pipecolinic Acid:
1-Acetylpiperidine-4-carboxylic Acid: Used in the synthesis of various derivatives.
Uniqueness: 1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic Acid is unique due to the presence of the dichlorophenoxyacetyl group, which imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C14H15Cl2NO4 |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-[2-(2,5-dichlorophenoxy)acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H15Cl2NO4/c15-10-1-2-11(16)12(7-10)21-8-13(18)17-5-3-9(4-6-17)14(19)20/h1-2,7,9H,3-6,8H2,(H,19,20) |
InChI Key |
LWGUQYYNJAXBEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)




![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)



![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methanamine](/img/structure/B12112705.png)


